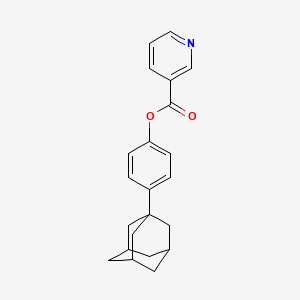

p-(1-Adamantyl)phenyl nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-TRICYCLO(3311(SUP 3,7))DEC-1-YLPHENYL NICOTINATE is an organic compound characterized by its unique tricyclic structureIts molecular formula is C19H22O3, and it typically appears as white to yellowish crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TRICYCLO(3311(SUP 3,7))DEC-1-YLPHENYL NICOTINATE involves multiple steps, starting with the preparation of the tricyclic core structureThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-TRICYCLO(3.3.1.1(SUP 3,7))DEC-1-YLPHENYL NICOTINATE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-TRICYCLO(3.3.1.1(SUP 3,7))DEC-1-YLPHENYL NICOTINATE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-TRICYCLO(3.3.1.1(SUP 3,7))DEC-1-YLPHENYL NICOTINATE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Hydrazine, (4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-, hydrochloride: Similar tricyclic structure with different functional groups.

Acetamide, N-(4-tricyclo[3.3.1.1~3,7~]dec-1-ylphenyl)-: Another compound with a tricyclic core but different substituents.

Uniqueness

4-TRICYCLO(3.3.1.1(SUP 3,7))DEC-1-YLPHENYL NICOTINATE is unique due to its specific combination of the tricyclic core and nicotinate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

p-(1-Adamantyl)phenyl nicotinate is a compound that combines the structural features of adamantane, a polycyclic hydrocarbon known for its unique properties, with nicotinic acid derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of cancer research and cellular signaling pathways.

Chemical Structure

The compound's structure can be described as follows:

- Adamantyl Group : A rigid and bulky structure that enhances lipophilicity and biological activity.

- Phenyl Ring : Provides stability and allows for various substitutions that can modulate activity.

- Nicotinate Moiety : Imparts bioactivity through interactions with nicotinic receptors and involvement in metabolic pathways.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted that derivatives of 4-(1-adamantyl)phenylalkylamines demonstrated moderate antiproliferative effects with IC50 values in the low micromolar range against multiple tumor cell lines, suggesting that structural modifications can enhance these effects .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5-15 | MCF-7 (Breast Cancer) |

| 4-(1-Adamantyl)phenylamine | 10 | HeLa (Cervical Cancer) |

| 4-(1-Adamantyl)phenylmethylamine | 8 | A549 (Lung Cancer) |

The biological activity of this compound is attributed to several mechanisms:

- DNA Repair Modulation : The compound may influence the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Increased levels of nicotinamide adenine dinucleotide (NAD+) from nicotinic acid derivatives can enhance DNA repair mechanisms, potentially leading to reduced cell death in damaged cells .

- Receptor Interaction : The nicotinic acid component can activate GPR109A receptors, which are implicated in lipid metabolism and anti-inflammatory responses. This receptor activation may lead to a decrease in intracellular cAMP levels, promoting apoptosis in certain cancer cells .

- Antioxidant Properties : The compound may exert antioxidant effects, reducing oxidative stress and protecting cells from damage associated with cancer progression.

Study on Antiproliferative Activity

In a recent study evaluating the antiproliferative properties of various adamantane derivatives, this compound was tested against a panel of cancer cell lines. Results indicated that this compound significantly inhibited cell growth, with particular efficacy observed in breast and lung cancer cells. The study concluded that structural modifications enhance the pharmacological profile of adamantane derivatives .

In Vivo Studies

Animal model studies have shown promising results regarding the safety and efficacy of this compound. In models of induced tumors, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls. These findings advocate for further exploration into its therapeutic potential .

Properties

CAS No. |

76928-29-5 |

|---|---|

Molecular Formula |

C22H23NO2 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

[4-(1-adamantyl)phenyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C22H23NO2/c24-21(18-2-1-7-23-14-18)25-20-5-3-19(4-6-20)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17H,8-13H2 |

InChI Key |

DBKLIGHGFZVBFK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OC(=O)C5=CN=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.